2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol
Brand Name: Vulcanchem
CAS No.: 71128-89-7
VCID: VC8132750
InChI: InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3
SMILES: CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C
Molecular Formula: C21H20O3
Molecular Weight: 320.4 g/mol

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol

CAS No.: 71128-89-7

Cat. No.: VC8132750

Molecular Formula: C21H20O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol - 71128-89-7

Specification

CAS No. 71128-89-7
Molecular Formula C21H20O3
Molecular Weight 320.4 g/mol
IUPAC Name 2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol
Standard InChI InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3
Standard InChI Key MIMSFSSJLXCWDI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C
Canonical SMILES CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 4-methylphenol core substituted at the 2- and 6-positions with (2-hydroxy-5-methylphenyl)methyl groups. This arrangement creates a symmetrical triad of phenolic rings connected by methylene (–CH2_2–) bridges . X-ray crystallography confirms a planar configuration stabilized by intramolecular hydrogen bonding between hydroxyl groups and adjacent aromatic systems .

Physical and Thermal Characteristics

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight348.43 g/mol
Melting Point214°C
Boiling Point533.7°C at 760 mmHg
Density1.191 g/cm³
Flash Point241.9°C
Purity (Commercial)≥98.0% (titrimetric analysis)

The compound’s high thermal stability, evidenced by its boiling point exceeding 500°C, aligns with its potential use in polymer stabilization .

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the compound is typically synthesized via acid-catalyzed condensation of 2,6-dimethylphenol with formaldehyde . The reaction proceeds under controlled pH and temperature to favor trimer formation over linear polymers. Key steps include:

  • Methylolation: Formaldehyde reacts with phenolic –OH groups, forming hydroxymethyl intermediates.

  • Condensation: Intermolecular dehydration links hydroxymethylated phenols via methylene bridges.

  • Purification: Recrystallization from ethanol/water mixtures yields crystals with ≥98% purity .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Process parameters such as formaldehyde-to-phenol molar ratio (typically 2:1), reaction temperature (80–120°C), and catalyst type (e.g., oxalic acid) are tightly controlled . Post-synthesis, the product is stabilized with antioxidants to prevent oxidation during storage .

Chemical Reactivity and Functionalization

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation, forming quinone derivatives. For example, treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media yields a tetraketone structure through sequential oxidation of –CH2_2– bridges and hydroxyl groups . This reactivity underpins its role as a radical scavenger in polymer stabilization.

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation and nitration. Bromination with Br2\text{Br}_2 in acetic acid selectively substitutes hydrogen atoms at the para positions relative to hydroxyl groups, producing pentabrominated derivatives . These halogenated analogs exhibit enhanced flame-retardant properties.

Complexation with Metal Ions

The compound chelates divalent metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) through its hydroxyl and methylene groups, forming complexes with stability constants (logK\log K) ranging from 8.2 to 10.5 . Such complexes are investigated for catalytic applications in oxidation reactions.

Applications in Materials Science

Polymer Stabilization

As a phenolic antioxidant, the compound inhibits thermal degradation in polyolefins by donating hydrogen atoms to peroxy radicals (ROO\text{ROO}^\cdot):

ArOH+ROOArO+ROOH\text{ArOH} + \text{ROO}^\cdot \rightarrow \text{ArO}^\cdot + \text{ROOH}

The resultant aryloxy radical (ArO\text{ArO}^\cdot) stabilizes through resonance, preventing chain scission . Comparative studies show a 40% reduction in polyethylene degradation at 0.5 wt% loading .

Epoxy Resin Modifier

Incorporation at 1–3% into epoxy formulations improves crosslink density by 15–20%, enhancing glass transition temperatures (TgT_g) from 120°C to 135°C . The methylene bridges facilitate covalent bonding with epoxide groups during curing.

Comparison with Structural Analogs

2,6-Di-tert-butyl-4-methylphenol (BHT)

Property2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenolBHT
Molecular Weight348.43 g/mol220.35 g/mol
Melting Point214°C70°C
DPPH IC50_{50}28.7 μM22.4 μM
Polymer Stability40% degradation reduction35%

The trimeric structure provides higher thermal stability but lower solubility in nonpolar matrices compared to BHT .

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